Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate
Brand Name: Vulcanchem
CAS No.: 91387-29-0
VCID: VC18657857
InChI: InChI=1S/C12H25NO2Si2/c1-8-15-12(14)10-9-11-13(16(2,3)4)17(5,6)7/h8,11H2,1-7H3
SMILES:
Molecular Formula: C12H25NO2Si2
Molecular Weight: 271.50 g/mol

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate

CAS No.: 91387-29-0

Cat. No.: VC18657857

Molecular Formula: C12H25NO2Si2

Molecular Weight: 271.50 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate - 91387-29-0

Specification

CAS No. 91387-29-0
Molecular Formula C12H25NO2Si2
Molecular Weight 271.50 g/mol
IUPAC Name ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate
Standard InChI InChI=1S/C12H25NO2Si2/c1-8-15-12(14)10-9-11-13(16(2,3)4)17(5,6)7/h8,11H2,1-7H3
Standard InChI Key XKRIPGAGCJYAIU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

The compound’s IUPAC name, ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate, delineates its core structure:

  • A but-2-ynoate backbone (an alkyne with ester and amino substituents).

  • A bis(trimethylsilyl)amino (BTMSA) group at the 4-position, providing steric bulk and electron-withdrawing effects.

  • An ethyl ester at the terminal carboxylate, enhancing solubility in organic solvents .

Key Structural Data:

PropertyValueSource
Molecular FormulaC12H25NO2Si2\text{C}_{12}\text{H}_{25}\text{NO}_{2}\text{Si}_{2}
Molecular Weight271.50 g/mol
SMILES NotationCOC(=O)C#CCN(Si(C)C)Si(C)C
LogP (Predicted)~2.8

The alkyne moiety (C≡C\text{C≡C}) enables click chemistry applications, while the BTMSA group acts as a protective moiety for amines in peptide synthesis .

Synthesis and Reaction Pathways

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate is synthesized through stepwise nucleophilic substitutions and esterification reactions. A representative route involves:

  • Preparation of the Alkyne Intermediate:

    • Reaction of 4-amino-2-butynoic acid with chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., triethylamine) to introduce the BTMSA group .

    • Equation:

      HC≡C-CH(NH2)COOH+2TMSClHC≡C-CH[N(TMS)2]COOH+2HCl\text{HC≡C-CH(NH}_2\text{)COOH} + 2 \, \text{TMSCl} \rightarrow \text{HC≡C-CH[N(TMS)}_2\text{]COOH} + 2 \, \text{HCl}
  • Esterification:

    • Treatment with ethanol under acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) to form the ethyl ester .

    • Equation:

      HC≡C-CH[N(TMS)2]COOH+EtOHH+HC≡C-CH[N(TMS)2]COOEt+H2O\text{HC≡C-CH[N(TMS)}_2\text{]COOH} + \text{EtOH} \xrightarrow{\text{H}^+} \text{HC≡C-CH[N(TMS)}_2\text{]COOEt} + \text{H}_2\text{O}

This method yields the target compound in moderate to high purity, as confirmed by NMR and mass spectrometry .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in nonpolar solvents (e.g., dichloromethane, THF) due to the hydrophobic trimethylsilyl groups. Limited water solubility (logP ~2.8) .

  • Stability: Sensitive to hydrolysis under acidic or basic conditions, releasing trimethylsilanol and regenerating the free amine .

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (CDCl3_3): δ 4.20 (q, 2H, -OCH2_2CH3_3), 3.30 (s, 2H, -CH2_2-N), 0.15 (s, 18H, -Si(CH3_3)3_3) .

  • IR: Strong absorption at 2210 cm1^{-1} (C≡C stretch), 1740 cm1^{-1} (ester C=O) .

Applications in Medicinal Chemistry

Prodrug Development

Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate serves as a precursor for glutamic acid analogs with anticancer properties. For example:

  • L-γ-Methyleneglutamic Acid Amides: Prodrugs derived from this compound inhibit glutaminolysis in breast cancer cells (MCF-7, MDA-MB-231) .

  • Pharmacokinetic Enhancement: The ethyl ester improves oral bioavailability by masking polar carboxylate groups .

Peptide Mimetics

The BTMSA group protects amines during solid-phase peptide synthesis (SPPS), enabling the construction of γ-glutamyl transpeptidase inhibitors .

ParameterRecommendation
Storage-20°C under inert atmosphere
HandlingUse gloves and eye protection
ReactivityAvoid strong acids/bases

No acute toxicity data are available, but analogous silylated compounds require cautious handling due to potential silicosis risks .

Recent Research Findings

Anticancer Activity

  • In Vitro Studies: Ethyl ester prodrugs of L-γ-methyleneglutamic acid amides exhibit IC50_{50} values of 10–50 μM against triple-negative breast cancer cells .

  • Pharmacokinetics: Lead compounds show moderate brain penetration (t1/2_{1/2} = 0.71 h) and high renal clearance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator